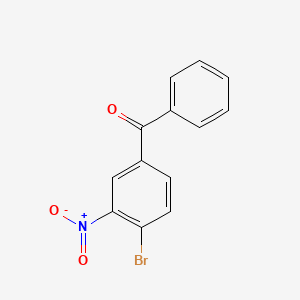

(4-bromo-3-nitrophenyl)(phenyl)methanone

Description

(4-Bromo-3-nitrophenyl)(phenyl)methanone is a diarylketone derivative characterized by a phenyl group and a substituted phenyl ring bearing bromine and nitro groups at the 4- and 3-positions, respectively. Structurally analogous to 4-chloro-3-nitrobenzophenone (PubChem CID: 41743) , this compound replaces chlorine with bromine, increasing molecular weight (MW: ~320.56 g/mol vs. ~275.66 g/mol for the chloro analog) and altering electronic properties due to bromine’s larger atomic radius and polarizability. The nitro group acts as a strong electron-withdrawing substituent, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

(4-bromo-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLOWPRDSVDQGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392822 | |

| Record name | Methanone, (4-bromo-3-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56107-03-0 | |

| Record name | Methanone, (4-bromo-3-nitrophenyl)phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (4-bromo-3-nitrophenyl)(phenyl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-nitrobenzaldehyde and benzene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromo-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (4-bromo-3-aminophenyl)(phenyl)methanone.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted phenylmethanone derivatives.

Scientific Research Applications

(4-Bromo-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-bromo-3-nitrophenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (4-Bromo-3-nitrophenyl)(phenyl)methanone | Br (C4), NO₂ (C3) | ~320.56 | High polarity, moderate solubility |

| 4-Chloro-3-nitrophenyl)(phenyl)methanone | Cl (C4), NO₂ (C3) | 275.66 | Lower MW, similar polarity |

| ">4-Amino-3-(indol-1-yl)phenyl)(4-hydroxyphenyl)methanone | NH₂ (C4), indole (C3), OH (C4') | ~373.41 | Enhanced solubility (hydroxyl group) |

| Bis(4-(1,3,4-thiadiazol-2-yl)phenyl)methanone (C1–C4) | Thiadiazole rings | ~450–500 | Rigid structure, antimicrobial activity |

Key Observations :

- Bromine increases molecular weight and lipophilicity compared to chlorine .

- Nitro groups reduce solubility but enhance electrophilicity, enabling nucleophilic substitution reactions.

- Hydroxyl or amino groups (e.g., ) improve water solubility and bioavailability .

Antifungal and Anti-inflammatory Activity

- 4-Amino-3-(indol-1-yl)phenyl Analogs: Exhibit anti-inflammatory and antifungal efficacy (MIC: <1 µg/mL for Candida spp.) due to indole’s planar structure and amino group’s hydrogen bonding .

- Thiadiazole Derivatives (C1–C4) : Demonstrated antibiofilm activity (IC₅₀: 8–32 µg/mL) against Staphylococcus aureus, attributed to thiadiazole’s sulfur-mediated membrane disruption .

Kinase Inhibition

- Furan- and Piperazinyl-Methanones (e.g., –13): Suzuki-coupled furan derivatives show MAPK inhibition (IC₅₀: ~50 nM), suggesting bromo-nitro analogs may target similar pathways with modified potency .

ADMET and Pharmacokinetics

Insights :

- The nitro group in the target compound may reduce oral bioavailability compared to amino-substituted analogs .

- Bromine’s metabolic stability could prolong half-life but increase risk of bioaccumulation .

Biological Activity

(4-bromo-3-nitrophenyl)(phenyl)methanone is an aromatic ketone notable for its structural features, including a bromine atom and a nitro group, which potentially enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its possible applications in treating various diseases, particularly cancer and inflammatory conditions.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : CHBrNO

- Molecular Weight : 305.12 g/mol

The presence of the nitro and bromo substituents contributes to its reactivity and biological interactions.

Biological Activities

Research indicates that (4-bromo-3-nitrophenyl)(phenyl)methanone exhibits several significant biological activities:

- Antioxidant Activity : Compounds with similar structures have demonstrated potent antioxidant properties, which are critical for combating oxidative stress in cells.

- Anticancer Potential : Studies suggest that the nitro group may enhance the anticancer activity of related compounds. For instance, derivatives containing nitrophenyl moieties have shown effective inhibition of microtubule assembly, suggesting a mechanism for inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Molecular docking studies indicate that this compound may interact with enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

The mechanisms through which (4-bromo-3-nitrophenyl)(phenyl)methanone exerts its biological effects include:

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may help to modulate ROS levels, thereby protecting cells from oxidative damage .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

-

Molecular Docking Studies :

- Computational analyses have shown that (4-bromo-3-nitrophenyl)(phenyl)methanone has favorable binding affinities with targets involved in inflammation and oxidative stress, supporting its role as a potential therapeutic agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.